molecular formula C20H18ClN3O3 B14991309 N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14991309
M. Wt: 383.8 g/mol
InChI Key: HNBREXXBWAVWDT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chloro, methoxy, and ethyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of substituents: The chloro, methoxy, and ethyl groups can be introduced through various substitution reactions, often involving halogenation and alkylation.

    Coupling reactions: The final step involves coupling the substituted pyridazine with the carboxamide group under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the treatment of diseases where pyridazine derivatives have shown efficacy.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:

    N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(3-chloro-4-methoxyphenyl)-1-(4-phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Lacks the ethyl group, making it less hydrophobic.

    N-(3-chloro-4-methoxyphenyl)-1-(4-isopropylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Contains an isopropyl group, which may affect its steric properties.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H18ClN3O3/c1-3-13-4-7-15(8-5-13)24-11-10-17(25)19(23-24)20(26)22-14-6-9-18(27-2)16(21)12-14/h4-12H,3H2,1-2H3,(H,22,26)

InChI Key

HNBREXXBWAVWDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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